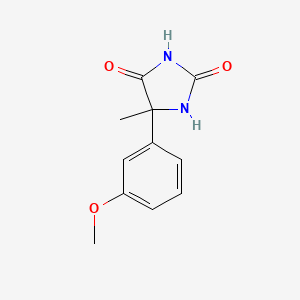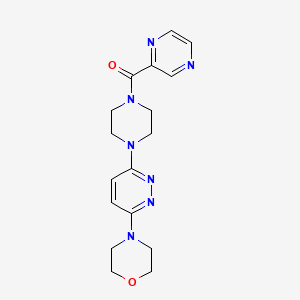
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DAAO inhibitor, is a chemical compound that has been extensively researched in recent years due to its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Electrophilic Substitution Reactions
Research by Aleksandrov and Elchaninov (2017) involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, leading to the formation of a related compound, N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide. This compound underwent further reactions, including electrophilic substitution reactions like nitration and bromination, highlighting the chemical versatility of compounds with similar structures (Aleksandrov & Elchaninov, 2017).
Enzymic Cis-Trans Isomerization
Tatsumi, Koga, and Yoshimura (1980) conducted a comparative study on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives. Their research focused on geometrical isomers similar in structure to (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide, revealing insights into the biochemical transformations of these compounds (Tatsumi, Koga, & Yoshimura, 1980).
Antimicrobial Activity
Yilmaz et al. (2012) synthesized and characterized (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, a compound structurally related to the one . Their study revealed the compound's antimicrobial activities, indicating the potential of similar compounds in pharmaceutical applications (Yilmaz et al., 2012).
Radical Homopolymerization
Huang et al. (2019) explored the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a process that could be relevant for compounds like this compound in polymer science, particularly in applications like enhanced oil recovery (Huang et al., 2019).
Applications in Tissue Engineering
Galperin, Long, and Ratner (2010) developed thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity, relevant for tissue engineering applications. This research highlights the potential of acrylamide derivatives in biomedical applications, such as creating scaffolds for tissue regeneration (Galperin, Long, & Ratner, 2010).
Propiedades
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(10-7-14-8-11-18(25-14)21(23)24)20-16-9-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-11H,4-5H2,(H,20,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFZBNFIEIHIBO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)
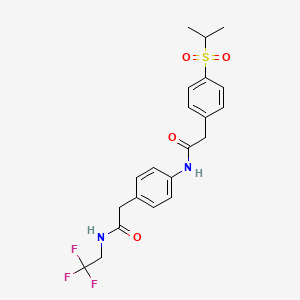
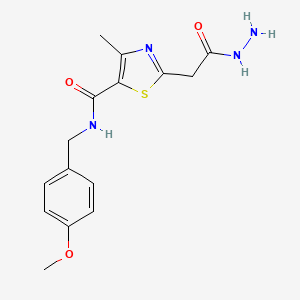



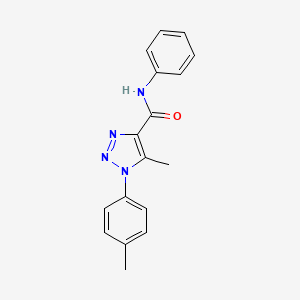
![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid](/img/structure/B2449180.png)

